molecular formula C18H16ClNO2S B5535880 3-[1-(4-chloro-2-methylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(4-chloro-2-methylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B5535880
M. Wt: 345.8 g/mol
InChI Key: RRFBMBYXYJTWME-UHFFFAOYSA-N
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Description

3-[1-(4-chloro-2-methylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid is a useful research compound. Its molecular formula is C18H16ClNO2S and its molecular weight is 345.8 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is 345.0590276 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of related compounds involves complex chemical reactions designed to introduce specific functional groups or modify the compound's structure to enhance its reactivity or to explore its potential in various applications. For instance, studies have highlighted methods for synthesizing derivatives through reactions involving key starting materials, such as phenylpropanoic acids, which serve as precursors to a wide range of heterocyclic compounds. These synthetic routes are crucial for developing new materials with potential applications in materials science, pharmaceuticals, and biochemistry (Behzadi et al., 2015; Soliman et al., 2010).

Molecular Engineering and Solar Cell Applications

In the field of organic electronics, derivatives of compounds similar to 3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid have been molecularly engineered to serve as organic sensitizers for solar cell applications. These sensitizers, when anchored onto semiconductor surfaces, exhibit high efficiencies in converting incident photons into electric current, showcasing their potential in renewable energy technologies (Kim et al., 2006).

Antimicrobial Activity

Certain derivatives containing structural motifs related to 3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid have demonstrated antimicrobial activities. These studies involve synthesizing and testing compounds for their effectiveness against various bacterial and fungal strains, highlighting the potential for these compounds to serve as templates for developing new antimicrobial agents (Mickevičienė et al., 2015).

Materials Science and Polymer Chemistry

Research has also explored the use of related compounds in materials science, particularly in the synthesis of polybenzoxazine precursors and other polymers. These studies emphasize the role of such compounds in developing new materials with desirable thermal and mechanical properties for a wide range of applications, from coatings to advanced composite materials (Trejo-Machin et al., 2017).

Properties

IUPAC Name

3-[1-(4-chloro-2-methylphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2S/c1-12-11-13(19)4-7-15(12)20-14(6-9-18(21)22)5-8-16(20)17-3-2-10-23-17/h2-5,7-8,10-11H,6,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFBMBYXYJTWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(=CC=C2C3=CC=CS3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.